1-(2-Chlorophenyl)piperidin-2-one
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Overview
Description
1-(2-Chlorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H12ClNO It is a piperidinone derivative, characterized by the presence of a chlorophenyl group attached to the piperidinone ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 1-(2-chlorophenyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)piperidin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the piperidinone ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
1-Phenylpiperidin-2-one: Similar structure but lacks the chlorine atom.
1-(4-Chlorophenyl)piperidin-2-one: Similar structure with the chlorine atom in a different position.
1-(2-Fluorophenyl)piperidin-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 1-(2-Chlorophenyl)piperidin-2-one is unique due to the presence of the chlorine atom at the 2-position of the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRQYXCTZLQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917508-50-0 |
Source
|
Record name | 1-(2-chlorophenyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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